![molecular formula C20H14F3N B12524293 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile CAS No. 797048-07-8](/img/structure/B12524293.png)
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is a chemical compound with the molecular formula C20H14F3N. This compound is known for its unique structure, which includes multiple fluorine atoms and a benzonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a cross-coupling reaction that forms carbon-carbon bonds. This reaction often uses boron reagents and palladium catalysts under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, often using reagents like hydrogen or hydrides.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism by which 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile include:
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and applications. The unique combination of fluorine atoms and the benzonitrile group in this compound makes it particularly valuable for certain research and industrial applications.
Propriétés
Numéro CAS |
797048-07-8 |
|---|---|
Formule moléculaire |
C20H14F3N |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
4-[2-(2,6-difluoro-4-pent-1-enylphenyl)ethynyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C20H14F3N/c1-2-3-4-5-15-11-19(22)17(20(23)12-15)9-7-14-6-8-16(13-24)18(21)10-14/h4-6,8,10-12H,2-3H2,1H3 |
Clé InChI |
CGDNJSIVLPLETI-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


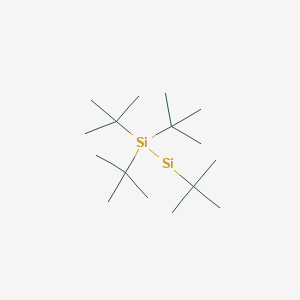


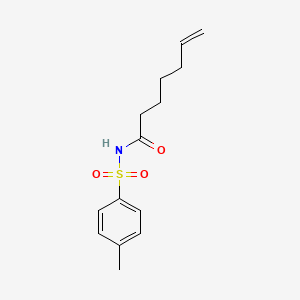
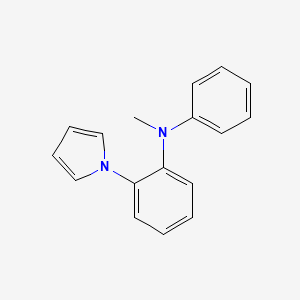

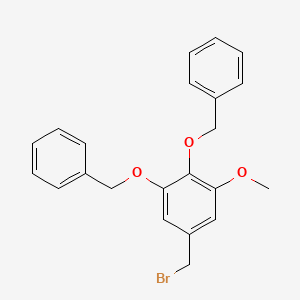
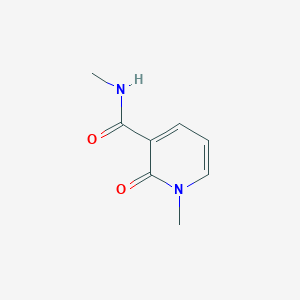

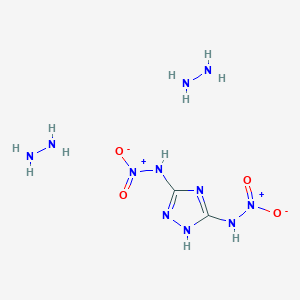
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)


